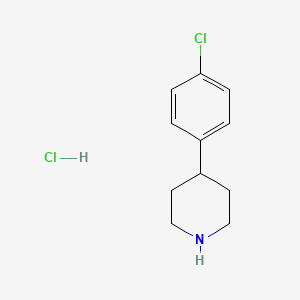

4-(4-chlorophenyl)piperidine Hydrochloride

CAS No.: 6652-06-8

Cat. No.: VC2500812

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6652-06-8 |

|---|---|

| Molecular Formula | C11H15Cl2N |

| Molecular Weight | 232.15 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H |

| Standard InChI Key | KJZPSLZQMISKHY-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Basic Properties

Molecular Identity

4-(4-Chlorophenyl)piperidine hydrochloride (CAS: 6652-06-8) consists of a six-membered piperidine ring with a 4-chlorophenyl group attached at the 4-position. The molecule exists as the hydrochloride salt, which significantly affects its physical properties compared to the free base form. The molecular formula is C₁₁H₁₅Cl₂N, representing the addition of HCl to the base structure C₁₁H₁₄ClN . The compound's structure incorporates both a basic nitrogen-containing heterocycle and an aromatic ring with a halogen substituent, creating a balanced profile of hydrophilic and lipophilic characteristics.

Structural Features

The compound's structure incorporates several key features that contribute to its chemical behavior and potential biological activity:

-

A piperidine ring that provides a basic nitrogen center capable of forming salts and interacting with biological targets

-

A 4-chlorophenyl substituent that increases lipophilicity and may influence receptor binding

-

The hydrochloride salt formation that enhances water solubility while maintaining the core structural elements

Synthesis and Preparation Methods

Salt Formation

The conversion of the free base to the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, such as diethyl ether or ethanol. This process improves water solubility and often enhances the stability of the compound for storage and handling purposes . The crystallization conditions can significantly affect the purity and physical characteristics of the final product.

Analytical Characterization

Spectroscopic Analysis

Proper identification and characterization of 4-(4-chlorophenyl)piperidine hydrochloride typically employs multiple spectroscopic techniques. The compound would exhibit characteristic patterns in various spectroscopic analyses:

-

NMR Spectroscopy: The ¹H NMR spectrum would show signals for the aromatic protons of the 4-chlorophenyl group in the range of δ 7.0-7.5 ppm, while the piperidine ring protons would appear at higher field (lower δ values). The proton attached to the nitrogen would typically show a broad signal.

-

IR Spectroscopy: Characteristic bands would include those representing N-H stretching (if unsubstituted at nitrogen), C-H stretching (aromatic and aliphatic), and C-Cl stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the free base (approximately 195.7 g/mol), with fragmentation patterns showing loss of the chlorine atom and fragmentation of the piperidine ring .

Structural Relationships and Comparisons

Related Compounds

4-(4-Chlorophenyl)piperidine hydrochloride belongs to a family of substituted piperidines, many of which have documented pharmacological activities. Table 1 compares the key properties of this compound with structurally related molecules found in the literature.

Table 1: Comparison of 4-(4-Chlorophenyl)piperidine Hydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)piperidine Hydrochloride | 6652-06-8 | C₁₁H₁₅Cl₂N | 232.15* | Reference compound |

| 4-(4-Chlorophenyl)piperidine | 26905-02-2 | C₁₁H₁₄ClN | 195.69 | Free base form |

| 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 | C₁₁H₁₄ClNO | 211.69 | Additional hydroxyl group at position 4 |

| 4-(4-Chlorophenyl)-4-ethylpiperidine HCl | N/A | C₁₃H₁₉Cl₂N | 260.21* | Additional ethyl group at position 4 |

*Calculated based on molecular formula.

Physicochemical Properties and Stability

Solubility Profile

The hydrochloride salt form of 4-(4-chlorophenyl)piperidine exhibits enhanced water solubility compared to the free base, which is a common characteristic of amine hydrochlorides . This property facilitates its use in aqueous systems for biological testing and pharmaceutical formulations. The free base form has a calculated density of approximately 1.1±0.1 g/cm³, which may differ for the hydrochloride salt due to crystal packing effects .

Future Research Directions

Analytical Method Development

Further research could focus on developing validated analytical methods specifically optimized for 4-(4-chlorophenyl)piperidine hydrochloride. Such methods would enhance quality control processes and support structure-activity relationship studies. Potential approaches might include:

-

Development of specific HPLC methods with optimal detection conditions

-

Creation of validated GC-MS protocols for analysis in complex matrices

-

Application of modern spectroscopic techniques for rapid identification and characterization

Expansion of Pharmacological Understanding

The limited available data on the pharmacological properties of 4-(4-chlorophenyl)piperidine hydrochloride suggests opportunities for expanded research, including:

-

Receptor binding studies to identify specific molecular targets

-

Investigation of structure-activity relationships through systematic structural modifications

-

Exploration of potential therapeutic applications based on identified biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume